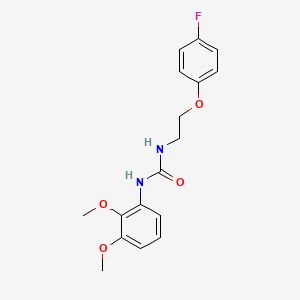

![molecular formula C11H12N4O3S B2527929 3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine CAS No. 1334489-70-1](/img/structure/B2527929.png)

3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

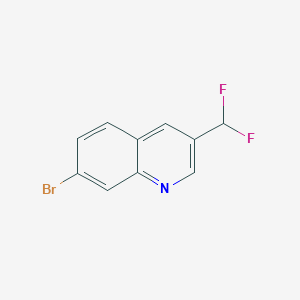

The compound "3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine" is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen atom pair in the ring structure. Pyridazine derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. A two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones has been described, starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, which could potentially be adapted for the synthesis of the compound . Additionally, the reaction of 4-acyl-3H-imidazo[1,5-b]pyridazine-5,7-(6H)diones with hydrazine hydrate has been shown to produce pyridazino[4,5-c]pyridazine derivatives, indicating the versatility of hydrazine in synthesizing pyridazine compounds .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical properties. The structures of these compounds are typically confirmed using spectroscopic methods such as infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions. For instance, the Friedel-Crafts acylation has been used to synthesize 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, followed by cyclization with hydrazine hydrate . The direct amination of 3(2H)-pyridazinones has also been re-investigated, showing that 3,6-dimethoxypyridazine reacts with hydrazine to give 4-amino-6-hydrazino(2H)-pyridazinones . These reactions highlight the reactivity of the pyridazine ring and its derivatives towards nucleophilic agents like hydrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as the methoxy group and the sulfonyl group can affect the compound's solubility, boiling point, melting point, and stability. The reactivity of these compounds towards other chemicals, such as their behavior in condensation reactions or their susceptibility to dehydrogenation, is also an important aspect of their chemical properties .

Applications De Recherche Scientifique

Synthesis and Reactivity

3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine and its derivatives have been synthesized and their reactivity explored. These compounds show reactivity towards various reagents such as aliphatic, aromatic, and heterocyclic anhydrides and aldehydes (Mohamed, 2004). Additionally, synthesis methods involving reactions with α-diketones, indole-2,3-dione (isatin), and other compounds have been reported, demonstrating a range of chemical versatility (Mohamed, 2004).

Antibacterial Properties

These compounds exhibit significant antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subitilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica (Mohamed, 2004). This suggests potential applications in the development of new antibacterial agents.

Reaction with Other Chemical Agents

Formation of Derivatives

The reaction of related compounds with hydrazine monohydrate and other nitrogen-containing agents leads to the formation of various pyridazin-3(2H)-one derivatives (Kosolapova et al., 2013). This demonstrates the potential for creating a diverse array of compounds with potential pharmaceutical applications.

Structural Analysis

Studies have been conducted on the synthesis and structure of these compounds, providing valuable insights into their chemical properties and potential applications in medicinal chemistry (Kosolapova et al., 2013).

Potential in Pharmacological Research

Drug Synthesis and Pharmacological Evaluation

Research into the synthesis and pharmacological evaluation of pyridazine derivatives, including compounds like 3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine, has been extensive. These studies have led to the development of new compounds with potential as non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacological properties (Husain et al., 2017).

Biological Activity and Drug Discovery

The investigation of these compounds for their biological activities, such as antimicrobial and anti-inflammatory properties, suggests their potential in drug discovery and development (Husain et al., 2017).

Propriétés

IUPAC Name |

[6-(4-methoxyphenyl)sulfonylpyridazin-3-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-8-2-4-9(5-3-8)19(16,17)11-7-6-10(13-12)14-15-11/h2-7H,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHBTURONIMOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)

![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)

![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)

![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)